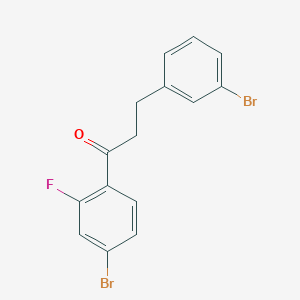
1-(4-Bromo-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate brominated and fluorinated benzene derivatives with a suitable propanone derivative, under conditions that would facilitate the formation of carbon-carbon bonds .Molecular Structure Analysis
The molecule is likely to be planar due to the sp2 hybridization of the carbonyl carbon and the phenyl rings. The presence of electronegative halogen atoms (bromine and fluorine) on the phenyl rings would create regions of partial negative charge, making these areas potentially reactive .Chemical Reactions Analysis
As an organic compound containing a carbonyl group, “1-(4-Bromo-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one” could undergo a variety of chemical reactions. These might include nucleophilic addition reactions, reduction to an alcohol, or condensation with amines to form imines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the positions of the halogen substituents on the phenyl rings could significantly influence properties like melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Intramolecular Nucleophilic Substitutions:
- Application : This compound can be used in the cyclization process to create chromans, which are significant in organic synthesis. Chromans are a part of many biologically active compounds.
- Reference : (Houghton, Voyle, & Price, 1980).
Carbon-Fluorine Bond Formation:
- Application : The compound participates in reactions leading to the formation of carbon-fluorine bonds, which are crucial in pharmaceuticals and agrochemicals due to their stability and unique properties.
- Reference : (Barthazy et al., 1999).
Crystal Structure and Surface Analysis:
- Application : It is used in the study of crystal structures and surface analysis, providing insights into molecular geometry and intermolecular interactions. This is essential in the development of materials and drugs.
- Reference : (Atioğlu et al., 2019).
Synthesis of Chalcone Derivatives:
- Application : Involved in the synthesis of chalcone derivatives, which are known for their biological activities, including anti-inflammatory and anticancer properties.
- Reference : (Salian et al., 2018).
Quantum Chemical Analysis:
- Application : This compound is utilized in quantum chemical analysis to understand its electronic properties and molecular interactions, which is vital for designing new materials and drugs.
- Reference : (Zaini et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2FO/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-3,5-6,8-9H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWAFMXQHQEGQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301192481 | |
| Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301192481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898760-59-3 | |
| Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3-bromophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301192481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




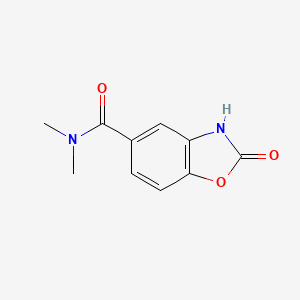
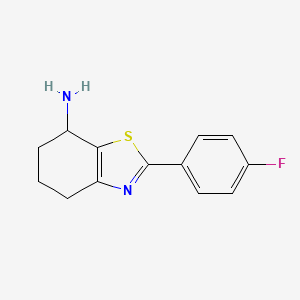
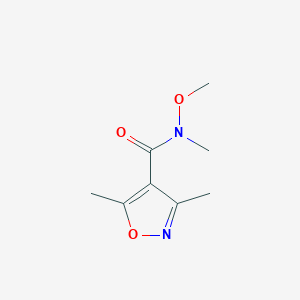
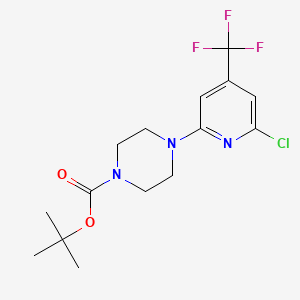
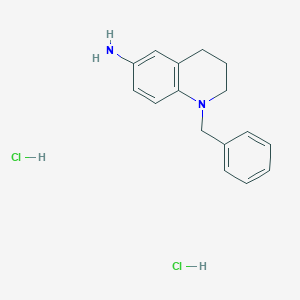
![[(6-fluoro-1H-indazol-3-yl)methyl]amine](/img/structure/B1532331.png)
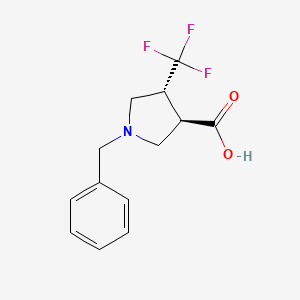
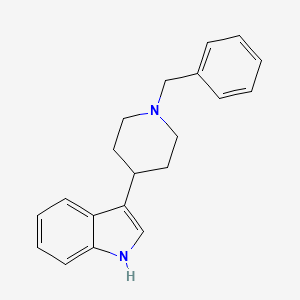
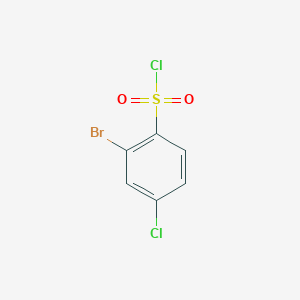
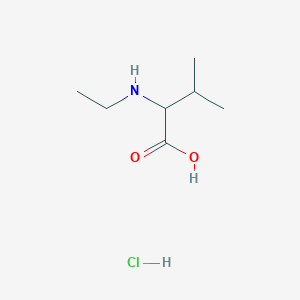
![1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1532341.png)

![[1-(4-Bromophenyl)cyclopentyl]methanol](/img/structure/B1532343.png)